molecular formula C8H9ClS B2529092 1-(4-Chlorophenyl)ethane-1-thiol CAS No. 113682-50-1

1-(4-Chlorophenyl)ethane-1-thiol

Cat. No. B2529092
CAS RN: 113682-50-1
M. Wt: 172.67
InChI Key: PXILIQKXAPCUPZ-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)ethan-1-thiol is a chemical species that is expected to have a chlorinated aromatic ring attached to an ethanethiol group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures which can help infer some of the properties and behaviors of 1-(4-Chlorophenyl)ethan-1-thiol.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component coupling reactions. For instance, the synthesis of a pyrrole derivative with a 4-chlorophenyl group was achieved using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This suggests that similar methodologies could potentially be applied to synthesize 1-(4-Chlorophenyl)ethan-1-thiol, although the specific details would depend on the reactivity of the thiol group and the presence of other functional groups in the starting materials.

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl groups has been studied using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Density functional theory (DFT) calculations are commonly used to predict spectral and geometrical data, which often show high correlation with experimental data. For 1-(4-Chlorophenyl)ethan-1-thiol, similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be influenced by the presence of electron-withdrawing groups, such as the chlorine atom, which can activate the ring towards electrophilic substitution reactions. The thiol group in 1-(4-Chlorophenyl)ethan-1-thiol would likely be reactive towards oxidizing agents and could participate in the formation of disulfides or be used as a nucleophile in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be inferred from computational studies, such as DFT, and electrochemical studies. For example, the electrostatic potential surfaces (EPS) investigations can reveal the distribution of electron density and potential sites for chemical reactivity . The presence of the thiol group in 1-(4-Chlorophenyl)ethan-1-thiol would contribute to its chemical properties, such as acidity and potential for oxidation. The compound's solubility, melting point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Rhodium-Catalyzed Arylthiolation Reactions : Arylthiolation of nitroalkanes, diethyl malonate, and 1,2-diphenylethanone using diaryl disulfides has been achieved through rhodium catalysis. This method emphasizes the control over equilibrium reactions, favoring the formation of thermodynamically disfavored arylthio-nitroalkanes, highlighting the versatility of sulfur-containing compounds in organic transformations (Arisawa, Nihei, & Yamaguchi, 2012).

  • Atomically Precise Metal Nanoclusters : Thiols, alongside phosphines, are used to synthesize atomically precise metal nanoclusters. These clusters have been designed for potential applications in catalysis and materials science, demonstrating the utility of thiolated compounds in nanotechnology (Bootharaju et al., 2016).

Environmental Applications

  • Decontamination of Pesticide-Contaminated Waters : Hydrogel-based reactive matrices utilizing ethanethiol groups have shown potential for the removal of chloracetanilide herbicides from contaminated water, highlighting an environmental application of sulfur-containing compounds in water purification technologies (Willems et al., 1996).

Material Science

  • Odorless Thiols for Research Environments : Research into making alkanethiols and phenylmethanethiols less odorous has led to the synthesis of compounds like 1-dodecanethiol and p-heptylphenylmethanethiol. These advancements improve laboratory environments and demonstrate the chemical versatility of thiols in modifying physical properties for practical applications (Node et al., 2001).

  • Synthesis of Antiviral Agents : The development of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives for antiviral applications showcases the role of thiol chemistry in pharmaceutical research, focusing on the synthesis and potential therapeutic uses of sulfur-containing compounds (Chen et al., 2010).

Future Directions

While specific future directions for “1-(4-Chlorophenyl)ethane-1-thiol” are not available, research into similar compounds suggests potential applications in the development of new materials and the treatment of neurological disorders .

properties

IUPAC Name

1-(4-chlorophenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXILIQKXAPCUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)ethane-1-thiol

CAS RN

113682-50-1
Record name 1-(4-chlorophenyl)ethane-1-thiol
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